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molecular formula C17H20Cl2N2O5 B8790170 Di-tert-butyl (2,3-dichlorofuro[2,3-c]pyridin-7-yl)imidodicarbonate

Di-tert-butyl (2,3-dichlorofuro[2,3-c]pyridin-7-yl)imidodicarbonate

Cat. No. B8790170
M. Wt: 403.3 g/mol
InChI Key: IAAXDCNVDGCJHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08378104B2

Procedure details

Di-tert-butyl furo[2,3-c]pyridin-7-ylimidodicarbonate (25 g, 75.3 mmol) in dry THF (350 mL) was cooled to between −65° C. and −75° C. and LDA (1.8 M in THF/heptanes/ethylbenzene, 50 mL, 90 mmol) was added via syringe over a period of 10 min. The mixture was stirred for 1.5 h between −65° C. and −75° C. and then treated with hexachloroethane (71.2 g, 0.30 mol) in dry THF (150 mL) added via syringe over a 30 min period. The mixture was allowed to warm to RT over 16 h and was quenched by the addition of water (100 mL) and stirred for 10 min. The reaction was diluted with EtOAc, the phases were separated and the aqueous phase was extracted with EtOAc (2×100 mL). The combined organic extracts were washed with water, dried over Na2SO4, filtered and concentrated in vacuo. The crude product thus obtained was purified by flash chromatography using triethylamine coated silica gel eluting (EtOAc:hexane mixtures) to provide 18 g (65%) of di-tert-butyl (2-chlorofuro[2,3-c]pyridin-7-yl)imidodicarbonate and 5 g (18%) of di-tert-butyl (2,3-dichlorofuro[2,3-c]pyridin-7-yl)imidodicarbonate.
Name
Di-tert-butyl furo[2,3-c]pyridin-7-ylimidodicarbonate
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
71.2 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2=[C:6]([N:10]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[N:7]=[CH:8][CH:9]=[C:4]2[CH:3]=[CH:2]1.[Li+].CC([N-]C(C)C)C.[Cl:33][C:34](Cl)(Cl)[C:35]([Cl:38])(Cl)Cl>C1COCC1>[Cl:33][C:2]1[O:1][C:5]2=[C:6]([N:10]([C:11]([O:13][C:14]([CH3:15])([CH3:16])[CH3:17])=[O:12])[C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[N:7]=[CH:8][CH:9]=[C:4]2[CH:3]=1.[Cl:33][C:34]1[O:1][C:5]2=[C:6]([N:10]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[N:7]=[CH:8][CH:9]=[C:4]2[C:35]=1[Cl:38] |f:1.2|

Inputs

Step One
Name
Di-tert-butyl furo[2,3-c]pyridin-7-ylimidodicarbonate
Quantity
25 g
Type
reactant
Smiles
O1C=CC=2C1=C(N=CC2)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Name
Quantity
350 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Three
Name
Quantity
71.2 g
Type
reactant
Smiles
ClC(C(Cl)(Cl)Cl)(Cl)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1.5 h between −65° C. and −75° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added via syringe over a 30 min period
Duration
30 min
CUSTOM
Type
CUSTOM
Details
was quenched by the addition of water (100 mL)
STIRRING
Type
STIRRING
Details
stirred for 10 min
Duration
10 min
ADDITION
Type
ADDITION
Details
The reaction was diluted with EtOAc
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with EtOAc (2×100 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC1=CC=2C(=C(N=CC2)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)O1
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: PERCENTYIELD 65%
Name
Type
product
Smiles
ClC1=C(C=2C(=C(N=CC2)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)O1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 18%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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